4-acetamido-N-(4-ethoxyphenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-acetamido-N-(4-ethoxyphenyl)benzamide is an organic compound with the molecular formula C15H15N3O2 It is a derivative of benzamide and is characterized by the presence of an acetamido group and an ethoxyphenyl group attached to the benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-acetamido-N-(4-ethoxyphenyl)benzamide typically involves the acylation of 4-ethoxyaniline with acetic anhydride to form 4-ethoxyacetanilide. This intermediate is then subjected to a reaction with benzoyl chloride in the presence of a base, such as pyridine, to yield the final product. The reaction conditions generally include:
Temperature: Room temperature to 60°C
Solvent: Dichloromethane or chloroform
Reaction Time: 2-4 hours
Industrial Production Methods
On an industrial scale, the production of this compound can be optimized by using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
4-acetamido-N-(4-ethoxyphenyl)benzamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the ethoxy group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, room temperature.
Reduction: Lithium aluminum hydride in dry ether, reflux conditions.
Substitution: Sodium hydride in dimethylformamide, room temperature to 50°C.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Amines and related derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
4-acetamido-N-(4-ethoxyphenyl)benzamide has several scientific research applications, including:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory and analgesic agent.
Materials Science: The compound is used in the synthesis of polymers and advanced materials due to its structural properties.
Biological Studies: It serves as a model compound in studies of enzyme inhibition and protein-ligand interactions.
Industrial Applications: The compound is used as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 4-acetamido-N-(4-ethoxyphenyl)benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The acetamido group can form hydrogen bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The ethoxyphenyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and receptors.
Comparison with Similar Compounds
Similar Compounds
- 4-acetamido-N-(2-ethoxyphenyl)benzamide
- 4-acetamido-N-(4-methoxyphenyl)benzamide
- 4-acetamido-N-(4-chlorophenyl)benzamide
Uniqueness
4-acetamido-N-(4-ethoxyphenyl)benzamide is unique due to its specific substitution pattern, which imparts distinct physicochemical properties. The presence of the ethoxy group enhances its solubility in organic solvents and its ability to interact with biological membranes, making it a valuable compound in medicinal and materials chemistry.
Properties
IUPAC Name |
4-acetamido-N-(4-ethoxyphenyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3/c1-3-22-16-10-8-15(9-11-16)19-17(21)13-4-6-14(7-5-13)18-12(2)20/h4-11H,3H2,1-2H3,(H,18,20)(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWTAHCQIXWHOLZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)NC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.